molecular formula C6H14ClN B6245236 3-ethylcyclobutan-1-amine hydrochloride, Mixture of diastereomers CAS No. 2408975-39-1

3-ethylcyclobutan-1-amine hydrochloride, Mixture of diastereomers

Cat. No.: B6245236
CAS No.: 2408975-39-1
M. Wt: 135.6
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Description

3-ethylcyclobutan-1-amine hydrochloride, mixture of diastereomers, is a compound that consists of a cyclobutane ring with an ethyl group and an amine group attached to it The hydrochloride form indicates that it is a salt formed with hydrochloric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethylcyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the desymmetrization of prochiral cyclobutanones via nitrogen insertion, which allows for the formation of chiral γ-lactams . The reaction conditions often involve the use of chiral catalysts and specific reagents to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the resolution of racemic mixtures into their enantiomers, followed by the formation of diastereomers . The separation of diastereomers can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-ethylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce different amine derivatives .

Scientific Research Applications

3-ethylcyclobutan-1-amine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-ethylcyclobutan-1-amine hydrochloride involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethylcyclobutan-1-amine hydrochloride is unique due to its specific combination of an ethyl group and an amine group on the cyclobutane ring. This structural feature allows for unique interactions and reactivity compared to other similar compounds .

Properties

CAS No.

2408975-39-1

Molecular Formula

C6H14ClN

Molecular Weight

135.6

Purity

95

Origin of Product

United States

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